molecular formula C23H28N2O4S B2965469 4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one CAS No. 924713-04-2

4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one

Cat. No. B2965469
CAS RN: 924713-04-2
M. Wt: 428.55
InChI Key: VFDSOXVUKCEHKE-UHFFFAOYSA-N
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Description

4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, SR9009, and is a synthetic REV-ERB agonist.

Mechanism of Action

SR9009 works by binding to REV-ERBα, a protein that plays a role in regulating the body's circadian rhythms and metabolism. By binding to this protein, SR9009 can regulate the expression of genes involved in metabolism and energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SR9009 are still being studied. However, it has been found to increase metabolic activity, improve endurance, and regulate circadian rhythms. Additionally, SR9009 has also shown potential in treating obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using SR9009 in lab experiments is that it can be easily synthesized and purified. Additionally, it has shown potential in various scientific research applications. However, one limitation is that more research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on SR9009. One potential area of study is its use in treating metabolic disorders and muscle wasting. Additionally, further research is needed to understand its mechanism of action and potential side effects. Furthermore, the development of new REV-ERB agonists could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of SR9009 involves the reaction of 4-(3-methylphenoxy)butan-1-one with piperazine and 4-[(E)-2-phenylethenyl]sulfonyl chloride. The resulting product is then purified through chromatography to obtain the final compound.

Scientific Research Applications

SR9009 has shown potential in various scientific research applications, including the regulation of circadian rhythms, metabolic disorders, and muscle wasting. In a study conducted on mice, SR9009 was found to increase metabolic activity and improve endurance. Additionally, SR9009 has also shown potential in treating obesity and diabetes.

properties

IUPAC Name

4-(3-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-20-7-5-10-22(19-20)29-17-6-11-23(26)24-13-15-25(16-14-24)30(27,28)18-12-21-8-3-2-4-9-21/h2-5,7-10,12,18-19H,6,11,13-17H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDSOXVUKCEHKE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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